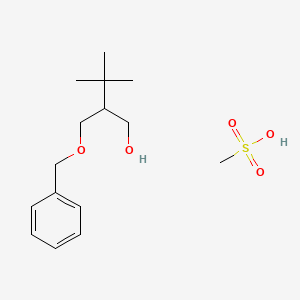
3,3-Dimethyl-2-(phenylmethoxymethyl)butan-1-ol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2-(phenylmethoxymethyl)butan-1-ol;methanesulfonic acid is a chemical compound with the molecular formula C14H22O3S. It is known for its unique structure, which includes a phenylmethoxymethyl group attached to a butanol backbone. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(phenylmethoxymethyl)butan-1-ol;methanesulfonic acid typically involves the reaction of 3,3-dimethyl-2-(phenylmethoxymethyl)butan-1-ol with methanesulfonic acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The exact synthetic route may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-(phenylmethoxymethyl)butan-1-ol;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3,3-Dimethyl-2-(phenylmethoxymethyl)butan-1-ol;methanesulfonic acid is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It may be investigated for its therapeutic properties and potential use in drug development.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-2-(phenylmethoxymethyl)butan-1-ol;methanesulfonic acid exerts its effects involves interactions with molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use. Researchers study these interactions to understand how the compound influences biological processes and to identify potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-(phenylmethoxymethyl)butan-1-ol: A similar compound without the methanesulfonic acid group.
2-(Phenylmethoxymethyl)butan-1-ol: A related compound with a different substitution pattern on the butanol backbone.
Uniqueness
3,3-Dimethyl-2-(phenylmethoxymethyl)butan-1-ol;methanesulfonic acid is unique due to the presence of both the phenylmethoxymethyl group and the methanesulfonic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
138741-40-9 |
|---|---|
Molecular Formula |
C15H26O5S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3,3-dimethyl-2-(phenylmethoxymethyl)butan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C14H22O2.CH4O3S/c1-14(2,3)13(9-15)11-16-10-12-7-5-4-6-8-12;1-5(2,3)4/h4-8,13,15H,9-11H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
QCDXIVXKOZAXEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CO)COCC1=CC=CC=C1.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one](/img/structure/B14290225.png)

![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14290234.png)
![Naphtho[2,1-d]selenazol-2-amine](/img/structure/B14290242.png)
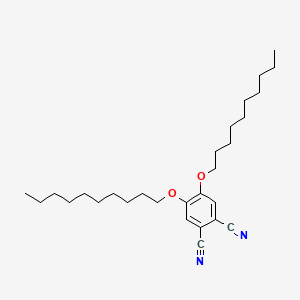
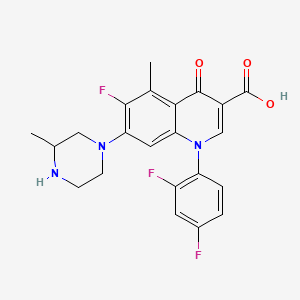
![6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14290263.png)
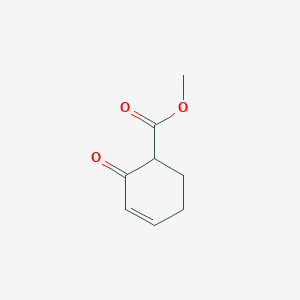

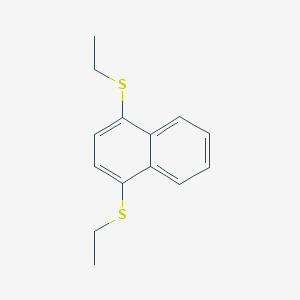

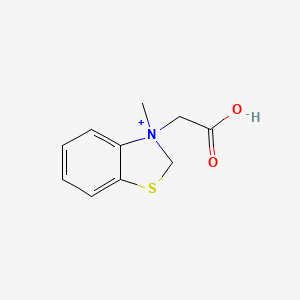

![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)
